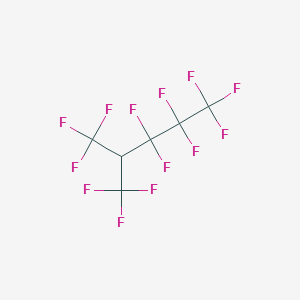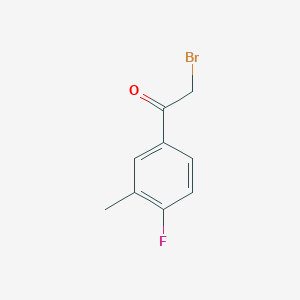
2-溴-1-(4-氟-3-甲基苯基)乙酮
概述
描述
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is a chemical compound that is part of a broader class of brominated aromatic ketones. While the specific compound is not directly studied in the provided papers, related compounds with bromo- and fluoro- substituents on the aromatic ring have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone.
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into the molecular structure. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% and a purity of 90.2% . This suggests that a similar approach could be used for the synthesis of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, with the potential for optimization to improve yield and purity.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data . The geometrical parameters obtained from these studies are consistent with X-ray diffraction data, indicating that computational methods can reliably predict the structure of such compounds. This implies that the molecular structure of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone could also be analyzed using similar computational techniques to understand its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of brominated aromatic ketones can be influenced by the presence of substituents on the aromatic ring. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, and the compound was found to be an effective chemical protective group . This indicates that 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone may also participate in halogen-exchange reactions and could serve as a protective group in various chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones can be deduced from their molecular structure and electronic properties. For instance, the HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies provide insights into the charge transfer within the molecule and the distribution of electron density . The presence of bromine and fluorine atoms is likely to influence the electron-withdrawing properties and could affect the reactivity and stability of the compound. Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential applications in nonlinear optics .
科学研究应用
合成和表征
- 2-溴-1-(4-氟-3-甲基苯基)乙酮在合成各种有机化合物中发挥作用。例如,它用于制备2-(4-甲基苯基)-2-氧乙基异烟酸酯,在这个过程中,通过元素分析、紫外可见光谱、傅里叶变换红外光谱、热重分析(TGA)、快速原子轰击质谱分析和单晶X射线衍射等技术对其结构进行表征。这种化合物表现出显著的抗菌活性(Viveka et al., 2013)。
对映选择性微生物还原
- 该化合物还在对映选择性微生物还原过程中发挥作用。例如,它用于通过微生物还原制备(S)-1-(2′-溴-4′-氟苯基)乙醇,这是一个手性中间体。来自Candida、Hansenula、Pichia、Rhodotorula、Saccharomyces、Sphingomonas和面包酵母等属的各种生物参与了这一过程,突显了其生物技术应用(Patel et al., 2004)。
药物中间体合成
- 该化合物还在合成药物中间体方面发挥关键作用。例如,它用于制备4-氟-α-(2-甲基-1-氧丙基)-γ-氧-N,β-二苯基-苯丁酰胺,这是阿托伐他汀钙的一个关键中间体,这是一种用于治疗高胆固醇的药物(Yi-fan, 2010)。
化学反应性研究
- 2-溴-1-(4-氟-3-甲基苯基)乙酮还用于化学反应性研究,例如研究各种烷基芳基酮的选择性α-单溴化。这些研究有助于发展更高效和选择性的化学合成方法(Ying, 2011)。
细胞毒性评价
- 在细胞毒性评价研究中,该化合物的衍生物,如1-[2-(芳基取代)-5-(4'-氟-3-甲基联苯基-4-基)-[1, 3, 4]噁二唑-3-基]-乙酮,被合成和表征。这些衍生物在各种人类癌细胞系上进行了抗增殖活性测试,表明其在癌症研究中的潜力(Adimule et al., 2014)。
安全和危害
属性
IUPAC Name |
2-bromo-1-(4-fluoro-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWAGSRBBGFIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262459 | |
| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |
CAS RN |
63529-31-7 | |
| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63529-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


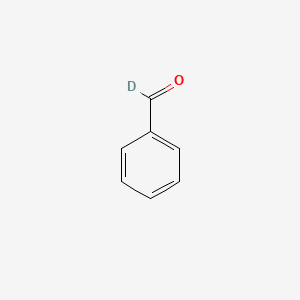
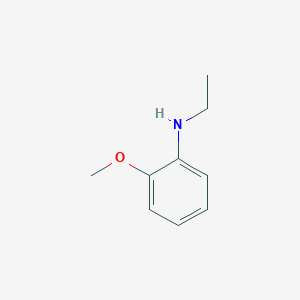
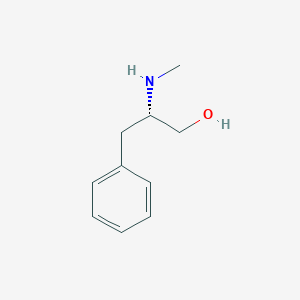
![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)
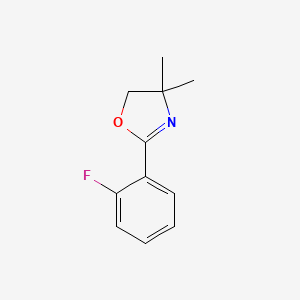

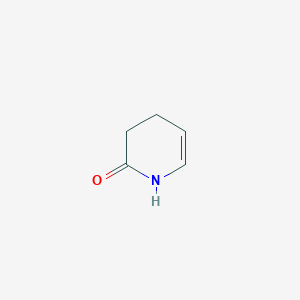


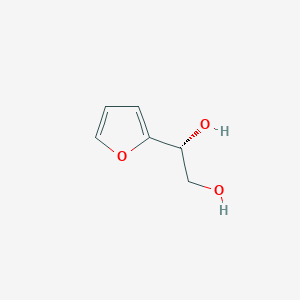

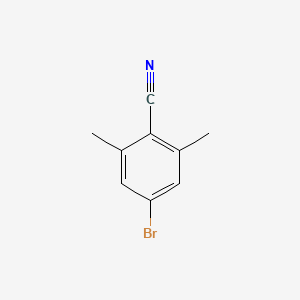
![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)
